molecular formula C15H14N2OS B2802298 N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 100969-16-2

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2802298
CAS No.: 100969-16-2
M. Wt: 270.35
InChI Key: YOUPFYAFIJQDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a heterocyclic organic compound with the CAS Number: 100969-16-2 . It has a molecular weight of 270.35 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 270.35 . More specific physical and chemical properties were not available in the retrieved data.

Mechanism of Action

The exact mechanism of action of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is not fully understood, but it is believed to target multiple pathways in M. tuberculosis. Studies have shown that this compound inhibits the activity of the enzyme DprE1, which is involved in the biosynthesis of the cell wall of M. tuberculosis. This compound has also been shown to inhibit the activity of the enzyme GlpK, which is involved in the metabolism of M. tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, with no adverse effects observed in animal studies. This compound has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is its potent activity against drug-resistant strains of M. tuberculosis, which makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its moderate yield in the synthesis process, which makes it difficult to produce large quantities of the compound for further studies.

Future Directions

There are several future directions for the research and development of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. One direction is the optimization of the synthesis process to improve the yield of the compound. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials. Furthermore, the combination of this compound with other anti-tuberculosis drugs should be investigated to determine the potential for synergistic effects. Finally, the mechanism of action of this compound should be further elucidated to better understand how the compound targets M. tuberculosis.

Synthesis Methods

The synthesis of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a multi-step process that involves the condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride to form the intermediate 2-chloro-N-phenylacetamide. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a base to yield this compound. The overall yield of the synthesis is moderate, with a reported yield of 30%.

Scientific Research Applications

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of tuberculosis. In vitro studies have shown that this compound exhibits potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This compound has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPFYAFIJQDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.